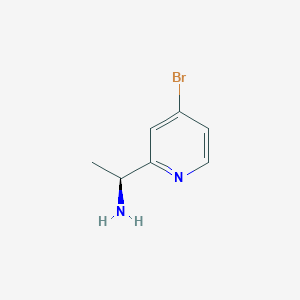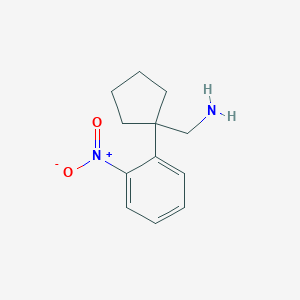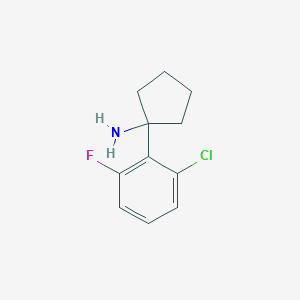
(S)-1-(4-bromopyridin-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-bromopyridin-2-yl)ethan-1-amine is an organic compound that features a bromine atom attached to a pyridine ring, with an amine group attached to an ethan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of an amine group. One common method involves the bromination of 2-ethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-2-ethylpyridine. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to produce (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.
化学反应分析
Types of Reactions
(1S)-1-(4-bromopyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms such as 2-ethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(1S)-1-(4-bromopyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drugs targeting neurological and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
(1S)-1-(4-chloropyridin-2-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(1S)-1-(4-iodopyridin-2-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(1S)-1-(4-bromopyridin-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is larger and more polarizable than chlorine and fluorine, leading to different interaction profiles and reactivity patterns. This makes (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine particularly useful in applications where these unique properties are advantageous.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
(1S)-1-(4-bromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI 键 |
YHLYGLVEIPFADW-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=NC=CC(=C1)Br)N |
规范 SMILES |
CC(C1=NC=CC(=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730188.png)
![1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730189.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730197.png)

![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11730212.png)

![1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B11730221.png)


![7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one](/img/structure/B11730237.png)
![2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B11730249.png)
![(3-methoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730266.png)

